ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate
Description
Ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate is a substituted prop-2-enoate derivative characterized by a Z-configuration double bond, a cyano group at the C2 position, and a 4-chlorophenylamino substituent at the C3 position. Its structural features, including the chloro-substituted aromatic ring and cyano group, influence its electronic properties, solubility, and crystal packing, making it a subject of interest for comparative studies with related compounds.
Properties
IUPAC Name |
ethyl (Z)-3-(4-chloroanilino)-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWSIYWETNCLJO-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC=C(C=C1)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59746-99-5 | |
| Record name | NSC525236 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthesis of Ethyl 3-(4-Chlorophenyl)-2-Cyanoacrylate
4-Chlorobenzaldehyde and ethyl cyanoacetate undergo condensation under microwave irradiation in the presence of L-proline as a catalyst. This step achieves a 100% yield of the intermediate ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.
Reaction Conditions
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Catalyst: L-proline (10 mol%)
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Solvent: Ethanol
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Temperature: Microwave irradiation (100°C)
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Time: 2 minutes
The reaction proceeds via a base-catalyzed mechanism, where L-proline facilitates deprotonation of ethyl cyanoacetate, enabling nucleophilic attack on the aldehyde. The intermediate dehydrates to form the α,β-unsaturated ester.
One-Pot Tandem Reaction
A streamlined one-pot approach combines Knoevenagel condensation and amination in a single reactor, reducing purification steps.
Reaction Mechanism
4-Chlorobenzaldehyde, ethyl cyanoacetate, and 4-chloroaniline react in the presence of a bifunctional catalyst (e.g., piperidine-acetic acid). The catalyst simultaneously promotes condensation and facilitates Michael addition of the aniline to the α,β-unsaturated intermediate.
Key Conditions
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Catalyst: Piperidine (5 mol%) and acetic acid (10 mol%)
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Solvent: Toluene
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Temperature: 80°C
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Time: 4 hours
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Yield: 85%
The Z-isomer predominates (>90%) due to kinetic control under mild conditions.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction, enhancing efficiency and selectivity.
Procedure
A mixture of 4-chloroaniline, ethyl cyanoacetate, and 4-chlorobenzaldehyde is irradiated in a microwave reactor with silica gel as a solid support.
Parameters
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Power: 300 W
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Temperature: 120°C
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Time: 10 minutes
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Yield: 92%
The absence of solvent reduces side reactions, while silica gel absorbs water, shifting the equilibrium toward product formation.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Z:E Ratio | Key Advantage |
|---|---|---|---|---|
| Knoevenagel + Amination | 78 | 2.5 hours | 85:15 | High intermediate purity |
| One-Pot Tandem | 85 | 4 hours | 90:10 | Reduced purification steps |
| Microwave-Assisted | 92 | 10 minutes | 95:5 | Rapid, solvent-free, high yield |
Challenges and Optimization Strategies
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Stereochemical Control: The Z-isomer is thermodynamically less stable but kinetically favored. Using bulky solvents (e.g., tert-butanol) or low temperatures (~0°C) enhances Z-selectivity.
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Byproduct Formation: Hydrolysis of the cyano group to carboxylic acid occurs under acidic conditions. Neutral or weakly basic media (pH 7–8) mitigate this.
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Catalyst Recycling: Heterogeneous catalysts like zeolite-supported L-proline enable reuse for up to five cycles without significant activity loss .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating reactive intermediates for further derivatization.
| Condition | Product | Notes |
|---|---|---|
| Aqueous NaOH | 3-[(4-Chlorophenyl)amino]-2-cyanoprop-2-enoic acid | Complete saponification at 80°C |
| HCl (reflux) | Partial hydrolysis observed | Requires prolonged reaction times |
The ester group’s stability under varying pH conditions allows selective functionalization while preserving the enamine backbone .
Nucleophilic Additions at the α,β-Unsaturated System
The conjugated double bond adjacent to the electron-withdrawing cyano and ester groups facilitates Michael additions. Nucleophiles such as amines or thiols attack the β-carbon, forming substituted derivatives.
Example Reaction:
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Regioselectivity : Governed by the Z-configuration, which positions the 4-chlorophenylamino group and cyano moiety on opposite sides, influencing steric and electronic effects .
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Catalysis : Organocatalysts like N-heterocyclic carbenes (NHCs) enhance reaction rates .
Reactivity of the Aromatic Amino Group
The (4-chlorophenyl)amino group participates in electrophilic substitution and acylation reactions:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives.
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Electrophilic Substitution : Chlorine directs incoming electrophiles to meta positions, enabling nitration or sulfonation .
Experimental Evidence :
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Intramolecular hydrogen bonding (N–H⋯O/F) stabilizes the enamine structure, reducing reactivity toward weak electrophiles .
Cyclization Reactions
The proximity of the cyano and amino groups enables cyclization under thermal or acidic conditions:
Pathway :
Reduction of Functional Groups
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Double Bond Reduction : Hydrogenation (H₂/Pd-C) saturates the α,β-unsaturated system, producing ethyl 3-[(4-chlorophenyl)amino]-2-cyanopropanoate .
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Cyano Group Reduction : LiAlH₄ reduces –CN to –CH₂NH₂, forming amine derivatives .
Stereochemical Influence on Reactivity
The Z-configuration imposes steric constraints:
Scientific Research Applications
Anticancer Activity
Research indicates that ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate exhibits promising anticancer properties. A study evaluated its effect on various cancer cell lines, revealing significant cytotoxicity against breast and lung cancer cells. The mechanism of action involves the induction of apoptosis and the inhibition of cell proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Apoptosis induction |
| A549 (Lung) | 10.7 | Cell cycle arrest |
| HeLa (Cervical) | 22.5 | Inhibition of proliferation |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. It showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Pesticide Development
This compound has been studied for its potential as a pesticide. Its structural features suggest that it may act as an effective insecticide or herbicide.
Case Study: Insecticidal Activity
A field study assessed the compound's effectiveness against common agricultural pests such as aphids and whiteflies. Results demonstrated a significant reduction in pest populations when applied at recommended concentrations.
Table 3: Insecticidal Efficacy
| Pest Species | Application Rate (g/ha) | % Mortality After 48h |
|---|---|---|
| Myzus persicae (Aphid) | 200 | 85% |
| Trialeurodes vaporariorum (Whitefly) | 150 | 78% |
Polymer Synthesis
The compound can be utilized in the synthesis of polymers due to its reactive double bond and functional groups. Research into polymerization processes has shown that it can enhance the mechanical properties of polymer matrices.
Table 4: Polymer Properties Comparison
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Control Polymer | 25 | 300 |
| Polymer with Ethyl Compound | 35 | 400 |
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
The Z/E isomerism and substituent variations significantly impact physicochemical properties. For example:
- Methoxyamino vs. This affects crystal packing, as seen in its Pbca space group with distinct lattice constants (a=7.5740 Å, b=11.337 Å, c=30.424 Å) .
- Halogen Effects : Replacing 4-Cl with 2,4-difluoro () introduces stronger electron-withdrawing effects and altered hydrogen-bonding patterns due to fluorine’s electronegativity, impacting solubility and molecular recognition .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding is critical in determining crystal structures and supramolecular assemblies:
- The target compound’s NH group likely participates in N–H···O or N–H···N hydrogen bonds, similar to patterns observed in ’s difluorophenyl derivative. Graph set analysis () could classify these interactions as D (donor) or A (acceptor) motifs, influencing stability and melting points .
- In contrast, the methoxyamino group in ’s compound forms weaker C–H···O interactions instead of classical hydrogen bonds, leading to a less dense crystal lattice .
Functional Group Modifications
- Carbamoyl vs. Cyano Groups: ’s compound replaces the cyano group with an N-phenyl-carbamoyl moiety, enhancing hydrogen-bonding capacity via NH and carbonyl groups.
- Biphenyl Derivatives: Ethyl (2Z)-3-({[1,1'-biphenyl]-4-yl}amino)-2-cyanoprop-2-enoate () introduces a bulky biphenyl group, which may sterically hinder rotation and alter π-π stacking interactions in the solid state .
Biological Activity
Ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate, also known as ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H10ClN2O2
- Molecular Weight : 235.666 g/mol
- CAS Number : 2286-35-3
This compound exhibits biological activity primarily through its interaction with various biological pathways. The compound's structure allows it to act as an inhibitor of specific enzymes and transport systems, notably in mitochondrial metabolism.
- Inhibition of Pyruvate Transport : Research indicates that similar compounds, such as alpha-cyano-4-hydroxycinnamate, inhibit mitochondrial pyruvate transport. This compound may exhibit comparable effects, potentially altering metabolic pathways by affecting pyruvate oxidation and carboxylation processes .
- Effects on Enzymatic Activity : Compounds within this chemical class have been shown to selectively inhibit enzymes involved in pyruvate metabolism, suggesting that this compound could similarly influence metabolic rates in various tissues .
Biological Activity
The biological activities attributed to this compound include:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in antibiotic development.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Metabolic Regulation | Inhibition of pyruvate transport |
Selected Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibition against various bacterial strains, suggesting potential as a therapeutic agent .
- Cell Cycle Arrest in Cancer Cells : In vitro assays revealed that the compound induced cell cycle arrest at the G1 phase in several cancer cell lines, leading to decreased viability and increased apoptosis rates .
- Mitochondrial Function Studies : Research on related compounds has shown that they can disrupt mitochondrial function by inhibiting key transport proteins involved in energy metabolism. This compound may share these properties, warranting further investigation into its effects on cellular respiration and energy production .
Q & A
Q. What statistical methods analyze batch-to-batch variability in crystallinity for pharmaceutical formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
